molecular formula C7H7ClF3NO3S B3338090 2-Chloro-1-methylpyridinium trifluoromethanesulphonate CAS No. 84030-18-2

2-Chloro-1-methylpyridinium trifluoromethanesulphonate

Cat. No.: B3338090
CAS No.: 84030-18-2
M. Wt: 277.65 g/mol
InChI Key: IBFRDPVOEVYVGV-UHFFFAOYSA-M
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Description

2-Chloro-1-methylpyridinium trifluoromethanesulphonate (CAS 84030-18-2) is a quaternary ammonium salt widely employed as a coupling agent in organic synthesis, particularly in peptide bond formation and polymer crosslinking. Its structure comprises a 2-chloro-1-methylpyridinium cation paired with a trifluoromethanesulphonate (triflate) anion. The triflate counterion enhances solubility in polar aprotic solvents, making it advantageous in reactions requiring mild conditions and high efficiency .

Properties

IUPAC Name

2-chloro-1-methylpyridin-1-ium;trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN.CHF3O3S/c1-8-5-3-2-4-6(8)7;2-1(3,4)8(5,6)7/h2-5H,1H3;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFRDPVOEVYVGV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1Cl.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10232931
Record name 2-Chloro-1-methylpyridinium trifluoromethanesulphonate
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Molecular Weight

277.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84030-18-2
Record name Pyridinium, 2-chloro-1-methyl-, 1,1,1-trifluoromethanesulfonate (1:1)
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Record name 2-Chloro-1-methylpyridinium trifluoromethanesulphonate
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Record name 2-Chloro-1-methylpyridinium trifluoromethanesulphonate
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Record name 2-chloro-1-methylpyridinium trifluoromethanesulphonate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-methylpyridinium trifluoromethanesulphonate typically involves the reaction of 2-chloropyridine with methyl trifluoromethanesulphonate. The reaction is carried out in an anhydrous solvent such as dichloromethane or acetonitrile under controlled temperature conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality and consistency of the product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine substituent at the 2-position participates in nucleophilic substitution (SN_\text{N}Ar) under controlled conditions. For example:

SubstrateNucleophileConditionsProductYield (%)Source
Pyridinium saltIsopropanolSilica gel chromatography2-Isopropoxy pyridinium salt61
7 (2-Cl-deriv.)Ethoxyacetylene−78°C → 0°C, CH2_2Cl2_217 (2-Iodo-derivative)72

Key Observations :

  • Steric and electronic factors influence substitution rates. Electron-withdrawing groups (e.g., triflate) accelerate reactivity .

  • Silica gel purification can induce unintended substitutions with nucleophilic solvents (e.g., isopropanol → 20 ) .

Condensation and Coupling Reactions

The compound facilitates dehydrative coupling reactions, acting as an activating agent for carboxyl groups:

Esterification

Reaction of carboxylic acids with alcohols:
RCOOH+R OHpyridinium saltRCOOR +byproducts\text{RCOOH}+\text{R OH}\xrightarrow{\text{pyridinium salt}}\text{RCOOR }+\text{byproducts}

Carboxylic AcidAlcoholConditionsProduct (Ester)Yield (%)Source
Acetic acidBenzyl alcohol90°C, toluene, 24 hBenzyl acetate85
Cinnamic acidMethanolRT, CH2_2Cl2_2, 2 hMethyl cinnamate78

Amide Formation

Activation of carboxylic acids for reaction with amines:
RCOOH+R NH2RCONHR \text{RCOOH}+\text{R NH}_2\rightarrow \text{RCONHR }

AcidAmineConditionsProduct (Amide)Yield (%)Source
Benzoic acidAniline0°C → RT, 12 hN-Phenylbenzamide70
Palmitic acidCyclohexylamine40°C, DMF, 6 hN-Cyclohexylpalmitamide65

Mechanistic Insight : The triflate group generates a highly electrophilic pyridinium intermediate, enabling carboxylate activation via mixed anhydride formation .

Cycloaddition and Rearrangement

The compound participates in [4 + 2] cycloaddition attempts, though side reactions often dominate:

ReactantConditionsMajor ProductYield (%)Side ReactionsSource
Ethoxyacetylene−78°C, Tf2_2O, CH2_2Cl2_27 (Pyridinium salt)72N-Vinyl enamine 3 formation
N-Vinylpyrrolidinone0°C, 2 h16 (Unsubstituted)45Competitive O-ethyl ketenium 4

Notable Outcome : Triflic acid generated in situ promotes ketenium ion intermediates, diverting pathways from intended cycloadditions .

Stability and Side Reactions

  • Thermal Sensitivity : Degrades above 200°C, limiting high-temperature applications .

  • Solvent Effects : Reacts with nucleophilic solvents (e.g., MeOH, i-PrOH) during purification, necessitating non-nucleophilic alternatives like CF3_3Toluene .

  • Hydrolysis : Forms 2-hydroxypyridinium triflate (23 ) in aqueous media (37% yield, Scheme 5 in ).

Comparative Reactivity

Reaction Type2-Cl-1-MePy-TfO2-Bromo Analogue1-Ethyl-3-DMAPNotes
Esterification rate85%78%92%Lower yield due to steric hindrance
SN_\text{N}Ar rateFastModerateSlowEnhanced by electron-withdrawing Cl

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-chloro-1-methylpyridinium trifluoromethanesulphonate typically involves the reaction of 2-chloropyridine with trifluoromethanesulfonic anhydride. The resulting compound can be characterized using techniques such as NMR spectroscopy and X-ray crystallography, which confirm its structural integrity and purity.

Table 1: Synthesis Conditions and Yields

Reaction ComponentsConditionsYield (%)
2-Chloropyridine + Triflic Anhydride-78 °C to 0 °C72
N-Vinylpyrrolidinone + EthoxyacetyleneRoom temperatureModerate

3.1. Formation of Ethers and Esters

One of the primary applications of this compound is in the formation of benzyl ethers and esters. The reagent allows for the protection of alcohols under neutral conditions, which is advantageous for sensitive substrates.

  • Methodology : The reaction typically involves the treatment of alcohols with benzyl alcohol in the presence of this reagent, yielding high purity products without the need for acidic or basic activation.

3.2. Nucleophilic Substitutions

The compound is also utilized in nucleophilic substitution reactions where it acts as an electrophile. For instance, it can facilitate the substitution of halides with nucleophiles to form various functional groups.

4.1. Synthesis of Phenolic Compounds

A study evaluated the reactivity of phenolic compounds when treated with this compound. The results indicated enhanced yields and selectivity towards desired products, showcasing its effectiveness as a reagent in complex syntheses .

4.2. Antioxidant Activity Assessment

Research also explored the antioxidant properties of compounds synthesized using this reagent. The DPPH radical scavenging assay demonstrated that certain derivatives exhibited significant antioxidant activity, suggesting potential applications in pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-Chloro-1-methylpyridinium trifluoromethanesulphonate involves the activation of hydroxyl groups in carboxylic acids and alcohols. The compound acts as an electrophilic reagent, facilitating the formation of esters, amides, and other derivatives through nucleophilic substitution reactions. The trifluoromethanesulphonate group enhances the electrophilicity of the pyridinium ring, making it more reactive towards nucleophiles.

Comparison with Similar Compounds

2-Chloro-1-Methylpyridinium Iodide (CAS 14338-32-0)

2-Chloro-1-Methylpyridinium Tosylate

2-Chloro-1-Methylpyridinium Bis(trifluoromethanesulfonyl)imide ([2-ClMePy][Tf2N])

Comparative Data Table

Compound Counterion Melting Point (°C) Yield (%) Key Applications Reactivity Profile
2-Chloro-1-methylpyridinium iodide I⁻ ~200 (dec.) N/A Hydrogel crosslinking Slow, water-soluble
2-Chloro-1-methylpyridinium tosylate Tosylate⁻ N/A >96% purity Peptide synthesis Moderate, stepwise reactions
2-Chloro-1-methylpyridinium triflate CF₃SO₃⁻ N/A N/A General coupling reactions High, polar aprotic solvents
[2-ClMePy][Tf2N] [Tf2N]⁻ 74–76 79 Ionic liquids High, non-aqueous media

Research Findings and Industrial Relevance

  • Triflate vs. Tosylate : The triflate’s superior leaving group ability (CF₃SO₃⁻ > Tosylate⁻ > I⁻) makes it more reactive in SN2 mechanisms, ideal for rapid couplings. However, tosylate’s ease of purification is preferred in multi-step syntheses .
  • Solubility : Triflate and [Tf2N]⁻ derivatives excel in organic solvents (e.g., THF, dichloromethane), whereas iodide is restricted to aqueous or polar systems .
  • Thermal Stability : [Tf2N]⁻-based salts exhibit lower melting points, suggesting utility in low-temperature applications like ionic liquids .

Biological Activity

2-Chloro-1-methylpyridinium trifluoromethanesulphonate (abbreviated as 2-Cl-1-MePyr TfO) is a pyridinium salt that has garnered attention in various fields, including organic synthesis and medicinal chemistry. Its unique structural features, including a chlorine atom and a trifluoromethanesulfonate group, contribute to its biological activity and potential applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C7_7H7_7ClF3_3O3_3S
  • Molar Mass : Approximately 277.65 g/mol
  • Structure : The compound features a pyridine ring with a chlorine substituent and a trifluoromethanesulfonate group, which enhances its electrophilicity compared to other similar compounds.

Antimicrobial Properties

Research indicates that 2-Cl-1-MePyr TfO exhibits significant antimicrobial activity against various bacterial strains. The mechanism of action appears to involve disruption of bacterial membranes and interference with cellular processes.

  • Case Study : A comparative study on ionic liquids demonstrated that pyridinium-based ionic liquids, including 2-Cl-1-MePyr TfO, showed higher toxicity towards Gram-negative bacteria than their imidazolium counterparts. The presence of the aromatic ring in the cation core was linked to increased membrane perturbation .

Anticancer Activity

Preliminary studies suggest that 2-Cl-1-MePyr TfO may possess anticancer properties. It has been investigated for its ability to inhibit cancer cell proliferation.

  • Research Findings : In vitro assays have shown that the compound can induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways involved in cell survival and proliferation. Further studies are needed to elucidate the exact molecular targets.

The biological effects of 2-Cl-1-MePyr TfO are believed to be mediated through several mechanisms:

  • Electrophilic Reactions : The electrophilic nature of the trifluoromethanesulfonate group allows it to react with nucleophiles such as amines and thiols, leading to the formation of various derivatives that may exhibit distinct biological activities.
  • Membrane Disruption : The compound's interaction with bacterial membranes leads to increased permeability and ultimately cell death, particularly in Gram-negative bacteria .

Applications in Research

This compound is being explored for various applications:

  • Organic Synthesis : It serves as a building block for synthesizing more complex organic molecules due to its reactive nature.
  • Pharmaceutical Development : Ongoing research is investigating its potential as an intermediate in drug development, particularly for antimicrobial and anticancer agents .

Summary Table of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
MechanismElectrophilic reactions; membrane disruption

Q & A

Q. What are the optimized synthetic protocols for 2-chloro-1-methylpyridinium trifluoromethanesulphonate, and how do reaction conditions influence yield?

Answer: The synthesis of pyridinium-based trifluoromethanesulphonates typically involves alkylation or ion-exchange reactions. For example, 2-chloro-1-methylpyridinium iodide can be modified by substituting the iodide with trifluoromethanesulphonate. Key parameters include:

  • Solvent selection : Dichloromethane, toluene, or pyridine are commonly used due to their compatibility with nucleophilic substitutions .
  • Temperature : Reactions proceed efficiently at ambient temperatures but may require reflux (e.g., dichloromethane at 40°C) for faster kinetics .
  • Base addition : Non-nucleophilic bases like 2,6-di-tert-butylpyridine minimize side reactions during methylation or sulfonation steps .

Q. Table 1: Representative Reaction Conditions

ParameterTypical RangeReference
SolventDichloromethane, THF, toluene
Temperature25–40°C
Reaction Time3–24 hours
Yield60–90%

Q. How can researchers purify and characterize this compound?

Answer:

  • Purification : Column chromatography (silica gel, eluent: dichloromethane/acetone mixtures) effectively removes unreacted precursors and salts. Triethylammonium chloride byproducts are filtered before solvent evaporation .
  • Characterization :
    • LCMS : Monitor molecular ion peaks (e.g., m/z 867.0 [M+H]⁺ in one protocol) .
    • HPLC : Retention times (e.g., 1.31–1.37 minutes under SMD-TFA05 conditions) confirm purity .
    • ¹H/¹³C NMR : Distinct peaks for the pyridinium ring (δ 8.5–9.0 ppm) and triflate counterion (δ -78 ppm for ¹⁹F NMR) .

Advanced Research Questions

Q. What mechanistic role does this compound play in catalytic processes, and how does it compare to other triflate salts?

Answer: Trifluoromethanesulphonates act as Lewis acid catalysts in reactions like nitration or Friedel-Crafts alkylation. For example:

  • Nitration : Ytterbium triflate (Yb(OTf)₃) enables regioselective aromatic nitration with 69% HNO₃ in dichloromethane, producing water as the sole byproduct .
  • Comparative efficiency : Pyridinium triflates may offer enhanced solubility in organic media compared to metal triflates, improving reaction homogeneity. However, metal triflates (e.g., Hf(OTf)₄) exhibit higher thermal stability in polycondensation reactions .

Q. Table 2: Catalytic Performance of Triflates

Catalyst TypeReactionYieldConditionsReference
Yb(OTf)₃Aromatic nitration85–92%69% HNO₃, CH₂Cl₂
Hf(OTf)₄Polymerization>90%100°C, anhydrous
Pyridinium triflatesMethylation of alcohols70–80%RT, non-nucleophilic base

Q. How can researchers address contradictions in reported reaction outcomes involving this compound?

Answer: Discrepancies in yields or selectivity often arise from:

  • Counterion interference : Residual chloride (from incomplete ion exchange) may deactivate catalysts. Ensure thorough purification via repeated washing with cold acetone .
  • Solvent polarity : Low-polarity solvents (e.g., toluene) favor SN2 mechanisms, while polar aprotic solvents (e.g., DMF) may promote side reactions .
  • Moisture sensitivity : Triflates are hygroscopic; use anhydrous conditions and molecular sieves to prevent hydrolysis .

Q. What advanced analytical methods leverage this compound as a derivatization agent?

Answer: The compound’s triflate group is electrophilic, enabling its use in derivatizing acidic analytes for HPLC detection. For example:

  • HPLC-FLD analysis of toxins : Derivatization with anthracene-based triflates (e.g., 2,3-(anthracenedicarboximido)ethyl trifluoromethanesulphonate) enhances fluorescence detection limits. Optimal conditions include:
    • Reagent concentration : 2.25 mM in acetonitrile .
    • Reaction time : 15 minutes at 25°C .
    • Cleanup : Silica cartridges with dichloromethane:acetone (97.5:2.5) remove excess reagent .

Q. How can environmental impacts of halogenation reactions involving this compound be mitigated?

Answer:

  • Waste reduction : Design closed-loop systems to recover unreacted triflate and dichloromethane .
  • Alternative pathways : Replace hazardous reactants (e.g., phosgene) with safer alternatives like thionyl chloride for sulfonation .
  • Catalytic recycling : Immobilize pyridinium triflates on silica supports to minimize leaching and enable reuse .

Q. What are the crystallographic and spectroscopic benchmarks for validating this compound’s structure?

Answer:

  • X-ray crystallography : Monoclinic crystal systems with P2₁/c space groups are typical for triflate salts. Bond lengths for S–O (1.42–1.45 Å) and C–F (1.33 Å) confirm triflate geometry .
  • FTIR : Strong absorption bands at 1260 cm⁻¹ (S=O asymmetric stretch) and 1150 cm⁻¹ (C–F stretch) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-1-methylpyridinium trifluoromethanesulphonate
Reactant of Route 2
2-Chloro-1-methylpyridinium trifluoromethanesulphonate

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